![molecular formula C21H22N2O5 B2478974 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-53-6](/img/structure/B2478974.png)
3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound, known for its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core with a pyrroloquinoline moiety, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the Pyrroloquinoline Core
The preparation begins with the cyclization of appropriate precursors to form the pyrroloquinoline core. Typically, a mixture of aniline derivatives and carbonyl compounds are heated in the presence of a catalyst like phosphoric acid.
Reaction conditions: Heating at 80-100°C for several hours.
Step 2: Formation of the Trimethoxy Benzamide Group
The next step involves introducing the trimethoxy benzamide group. This can be done via an amidation reaction where 3,4,5-trimethoxybenzoic acid is reacted with an amine derivative of the pyrroloquinoline intermediate.
Reaction conditions: This reaction generally occurs under mild heating (50-60°C) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production would likely involve a scaled-up version of the synthetic routes mentioned above, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation:
The pyrroloquinoline core can undergo oxidation reactions to introduce new functional groups or modify existing ones, often using agents like KMnO4 or chromium trioxide.
Major products: Oxidized derivatives with increased functionality.
Reduction:
Reduction reactions on this compound might focus on reducing the carbonyl group in the benzamide moiety, using reagents like NaBH4 or LiAlH4.
Major products: Reduced forms like alcohols.
Substitution:
Electrophilic and nucleophilic substitution reactions can introduce various substituents on the aromatic rings or the quinoline core.
Reagents: Halogenating agents (e.g., NBS), alkylating agents (e.g., alkyl halides).
Major products: Substituted derivatives with potentially enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel analogs:
Biology
Anticancer research: Its unique structure allows it to interact with biological macromolecules, showing potential as an anticancer agent by inhibiting specific pathways in cancer cells.
Medicine
Therapeutic potential: Research is being conducted on its potential as a therapeutic agent for diseases like Alzheimer's and Parkinson's due to its ability to cross the blood-brain barrier and interact with central nervous system targets.
Industry
Material science: The compound's unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Wirkmechanismus
The primary mechanism involves the interaction of the benzamide moiety with specific enzymes or receptors. Its trimethoxy groups can enhance binding affinity to certain proteins, while the pyrroloquinoline core can disrupt normal cellular functions, leading to therapeutic effects.
Molecular targets: Targets include kinases, DNA-binding proteins, and other enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-3,5-dimethoxy-N-(pyrroloquinolin-8-yl)benzamide
3,4,5-trimethoxy-N-(2,5-dihydro-4-oxo-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Uniqueness
The specific arrangement of the methoxy groups and the pyrroloquinoline core sets 3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide apart, providing unique electronic and steric properties that may result in superior biological activity or material properties.
And there you have it—a deep dive into the world of this compound. Chemistry really knows how to keep things intriguing!
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-10-14(11-17(27-2)20(16)28-3)21(25)22-15-8-12-4-5-18(24)23-7-6-13(9-15)19(12)23/h8-11H,4-7H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGLKIIZQVYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
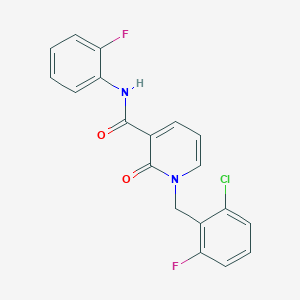
![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)
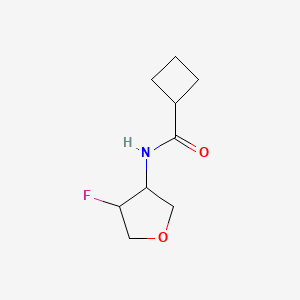
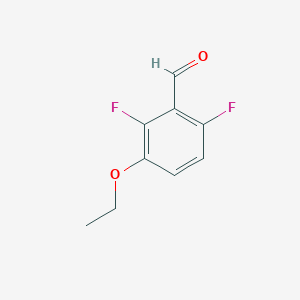
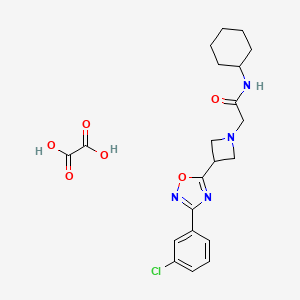
![6-tert-butyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2478901.png)
![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)
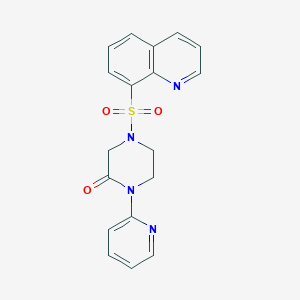
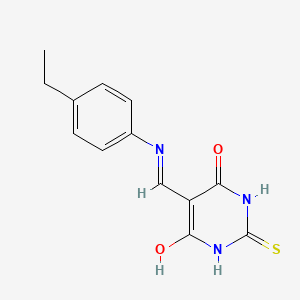
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2478908.png)
![N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2478910.png)
![ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2478911.png)
![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)
![N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2478914.png)
